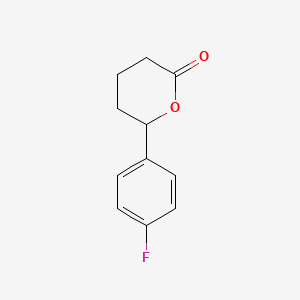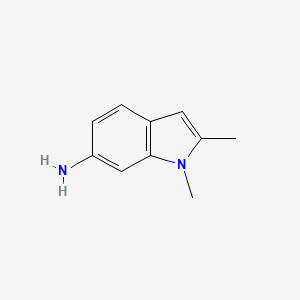
2'-O-methyladenosine-5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-methyladenosine-5’-triphosphate is a modified form of adenosine triphosphate (ATP) where the ribose sugar is methylated at the 2’-O position. This modification enhances the stability of the resulting RNA strand against base hydrolysis and nuclease cleavage . It is commonly used in various biochemical and molecular biology applications, particularly in studies involving RNA synthesis and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-methyladenosine-5’-triphosphate typically involves the methylation of adenosine triphosphate at the 2’-O position of the ribose sugar. This can be achieved through chemical synthesis using methylating agents under controlled conditions. The reaction conditions often require the use of protecting groups to ensure selective methylation and to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 2’-O-methyladenosine-5’-triphosphate involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-methyladenosine-5’-triphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triphosphate group or the adenine base.
Substitution: The methyl group at the 2’-O position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and methylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce various methylated or functionalized derivatives .
Applications De Recherche Scientifique
2’-O-methyladenosine-5’-triphosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2’-O-methyladenosine-5’-triphosphate involves its incorporation into RNA molecules during transcription. The methylation at the 2’-O position enhances the stability of the RNA strand by protecting it from enzymatic degradation and base hydrolysis. This modification also affects the interaction of the RNA with various proteins and enzymes, influencing processes such as RNA splicing, transport, and translation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-O-methyladenosine-5’-monophosphate: Similar to 2’-O-methyladenosine-5’-triphosphate but with a single phosphate group.
2’-O-methyl-N6-methyladenosine-5’-triphosphate: Another modified ATP analog with additional methylation at the N6 position of the adenine base.
Uniqueness
2’-O-methyladenosine-5’-triphosphate is unique due to its specific methylation at the 2’-O position, which provides enhanced stability to RNA molecules. This makes it particularly valuable in applications where RNA stability is critical, such as in the development of RNA-based therapeutics and vaccines .
Propriétés
Formule moléculaire |
C11H18N5O13P3 |
|---|---|
Poids moléculaire |
521.21 g/mol |
Nom IUPAC |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3/c1-25-8-7(17)5(2-26-31(21,22)29-32(23,24)28-30(18,19)20)27-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
OARVGPYQJRLYFE-IOSLPCCCSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



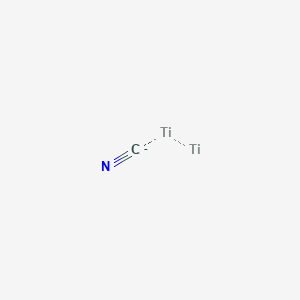
![3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12436169.png)

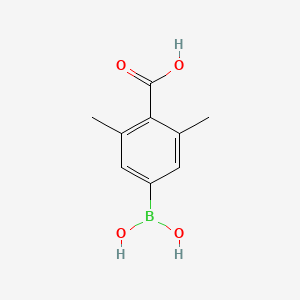
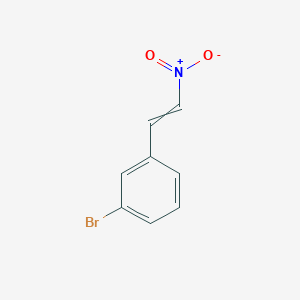
![methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12436208.png)
![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12436214.png)
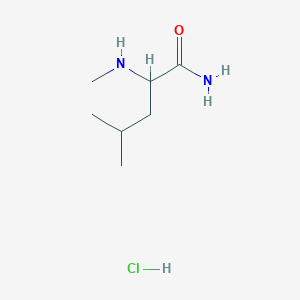
![4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B12436227.png)
